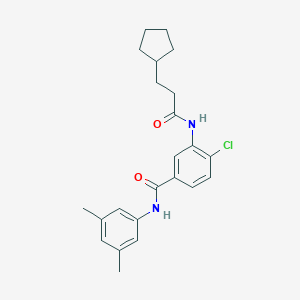![molecular formula C26H28N2O3 B309406 3-[(4-tert-butylbenzoyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B309406.png)
3-[(4-tert-butylbenzoyl)amino]-N-(2-ethoxyphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-tert-butylbenzoyl)amino]-N-(2-ethoxyphenyl)benzamide, also known as TBB or TBBz, is a synthetic compound that has been widely used in scientific research. TBB is a selective inhibitor of protein kinase CK2, which is a key regulator of various cellular processes.
Wirkmechanismus
3-[(4-tert-butylbenzoyl)amino]-N-(2-ethoxyphenyl)benzamide selectively inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. This results in the inhibition of CK2-mediated phosphorylation of its substrates. This compound has been shown to be a potent inhibitor of CK2, with an IC50 value of around 0.1 μM.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Inhibition of CK2 activity by this compound has been shown to induce apoptosis in cancer cells, inhibit inflammation, and reduce neurodegeneration. This compound has also been shown to inhibit the growth of various cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-[(4-tert-butylbenzoyl)amino]-N-(2-ethoxyphenyl)benzamide in lab experiments is its selectivity for CK2. This allows for the specific inhibition of CK2 activity without affecting other kinases. This compound is also a relatively easy compound to synthesize, which makes it readily available for research purposes. However, one of the limitations of using this compound is its potential off-target effects. This compound has been shown to inhibit other kinases at high concentrations, which may lead to unintended effects.
Zukünftige Richtungen
There are several future directions for 3-[(4-tert-butylbenzoyl)amino]-N-(2-ethoxyphenyl)benzamide research. One direction is to explore the potential therapeutic applications of this compound in cancer, inflammation, and neurodegenerative diseases. Another direction is to develop more potent and selective inhibitors of CK2 based on the structure of this compound. Furthermore, this compound can be used as a tool to study the role of CK2 in various biological processes, which may lead to the discovery of new therapeutic targets.
Synthesemethoden
3-[(4-tert-butylbenzoyl)amino]-N-(2-ethoxyphenyl)benzamide can be synthesized by reacting 4-tert-butylbenzoyl chloride with 2-ethoxyaniline to obtain 3-(4-tert-butylbenzoyl)aniline. This intermediate is then reacted with benzoyl chloride to obtain this compound. The synthesis of this compound is a relatively simple process and can be carried out in a standard laboratory setting.
Wissenschaftliche Forschungsanwendungen
3-[(4-tert-butylbenzoyl)amino]-N-(2-ethoxyphenyl)benzamide has been extensively used in scientific research as a selective inhibitor of protein kinase CK2. CK2 is a serine/threonine kinase that is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. This compound has been shown to inhibit CK2 activity in vitro and in vivo, and has been used to study the role of CK2 in various biological processes. This compound has also been used to study the role of CK2 in cancer, inflammation, and neurodegenerative diseases.
Eigenschaften
Molekularformel |
C26H28N2O3 |
|---|---|
Molekulargewicht |
416.5 g/mol |
IUPAC-Name |
3-[(4-tert-butylbenzoyl)amino]-N-(2-ethoxyphenyl)benzamide |
InChI |
InChI=1S/C26H28N2O3/c1-5-31-23-12-7-6-11-22(23)28-25(30)19-9-8-10-21(17-19)27-24(29)18-13-15-20(16-14-18)26(2,3)4/h6-17H,5H2,1-4H3,(H,27,29)(H,28,30) |
InChI-Schlüssel |
DZXOOWVXMUSULL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Kanonische SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-hydroxy-5-{[(4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B309323.png)
![N-(2,4-dimethylphenyl)-4-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B309325.png)
![N-(2-chlorophenyl)-4-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B309326.png)
![4-chloro-N-isobutyl-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B309330.png)
![Propyl 2-hydroxy-5-{[(4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B309331.png)
![4-{[(4-methoxyphenyl)sulfonyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B309332.png)
![N-(4-methoxyphenyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B309333.png)
![4-chloro-3-{[(4-methoxyphenyl)sulfonyl]amino}-N-(2-methylphenyl)benzamide](/img/structure/B309334.png)
![N-{4-[(benzylamino)carbonyl]phenyl}-3,4-dichlorobenzamide](/img/structure/B309337.png)
![Methyl 5-[(3-cyclopentylpropanoyl)amino]-2-hydroxybenzoate](/img/structure/B309340.png)
![4-chloro-3-[(3-cyclopentylpropanoyl)amino]-N-isopentylbenzamide](/img/structure/B309341.png)
![N-(2-chlorophenyl)-4-[(3-cyclopentylpropanoyl)amino]benzamide](/img/structure/B309343.png)

![3-[(3-cyclopentylpropanoyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B309346.png)